molecular formula C9H6N4 B12619542 3H-Imidazo[4,5-H][1,6]naphthyridine CAS No. 958644-69-4

3H-Imidazo[4,5-H][1,6]naphthyridine

Cat. No.: B12619542
CAS No.: 958644-69-4
M. Wt: 170.17 g/mol
InChI Key: QARPSACFBPMZGC-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-H][1,6]naphthyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural framework and potential biological activities. This compound is characterized by a fused ring system that includes an imidazole ring and a naphthyridine ring, making it a versatile scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-H][1,6]naphthyridine typically involves the incorporation of a cyclic urea pharmacophore into the 1,6-naphthyridine framework. This is achieved through conformationally constraining the 7,8-positions of the naphthyridine ring . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired tricyclic core structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-H][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3H-Imidazo[4,5-H][1,6]naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-H][1,6]naphthyridine involves its interaction with specific molecular targets, such as c-Met kinase. By binding to the active site of the enzyme, the compound inhibits its activity, leading to reduced phosphorylation and subsequent inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where c-Met kinase plays a crucial role in tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo[4,5-H][1,6]naphthyridine stands out due to its unique tricyclic structure, which provides a versatile platform for the development of new therapeutic agents. Its ability to inhibit c-Met kinase with high potency makes it a valuable compound in the field of cancer research .

Biological Activity

3H-Imidazo[4,5-H][1,6]naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the naphthyridine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study indicated that specific analogs showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds ranged from 10.47 to 15.03 μg/mL , indicating potent activity against these cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (μg/mL)
AaptamineHeLa10.47
AaptamineHL-6015.03
Imidazo derivative XH129912.00
Imidazo derivative YA54914.50

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold exhibited higher activity against Gram-positive strains compared to their Gram-negative counterparts .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of imidazo[4,5-H][1,6]naphthyridine derivatives. These compounds have been shown to inhibit inflammatory pathways and reduce cytokine production in vitro and in vivo models. For instance, one study reported that a specific derivative significantly decreased levels of pro-inflammatory cytokines in mouse models .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets. For example:

  • c-Met Kinase Inhibition : Some derivatives have been identified as potent inhibitors of c-Met kinase, which is involved in cancer progression .
  • Topoisomerase Inhibition : Certain compounds have demonstrated the ability to inhibit topoisomerase II activity, contributing to their anticancer effects .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial assessed the efficacy of an imidazo derivative in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients .
  • In Vivo Studies : Animal models treated with imidazo derivatives showed improved survival rates and reduced tumor burden compared to controls .

Properties

CAS No.

958644-69-4

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

9H-imidazo[4,5-h][1,6]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-6-4-11-9-8(12-5-13-9)7(6)10-3-1/h1-5,10H

InChI Key

QARPSACFBPMZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C3C(=NC=N3)N=CC2=C1

Origin of Product

United States

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